molecular formula C17H34O2 B14320279 Undecyl hexanoate CAS No. 103677-76-5

Undecyl hexanoate

Cat. No.: B14320279
CAS No.: 103677-76-5
M. Wt: 270.5 g/mol
InChI Key: PCUSXIRIPAHAHT-UHFFFAOYSA-N
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Description

Undecyl hexanoate (C17H34O2) is an ester formed by the condensation of hexanoic acid (caproic acid) and undecyl alcohol. Esters like this compound typically exhibit fruity or floral aromas and are used in flavoring agents, fragrances, and surfactants. Their applications depend on chain length, hydrophobicity (logP), and volatility .

Properties

IUPAC Name

undecyl hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O2/c1-3-5-7-8-9-10-11-12-14-16-19-17(18)15-13-6-4-2/h3-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUSXIRIPAHAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCOC(=O)CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341825
Record name Undecyl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103677-76-5
Record name Undecyl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Undecyl hexanoate can be synthesized through a typical esterification reaction. This involves reacting undecanol with hexanoic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion and remove the water formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the separation process .

Chemical Reactions Analysis

Types of Reactions

Undecyl hexanoate, like other esters, can undergo several types of chemical reactions:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and an acid or base catalyst.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

Major Products Formed

    Hydrolysis: Undecanol and hexanoic acid.

    Transesterification: A different ester and an alcohol.

    Reduction: Undecanol and hexanol.

Mechanism of Action

The mechanism of action of undecyl hexanoate in various applications depends on its chemical structure and properties. In drug delivery systems, for example, this compound can form micelles that encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. The ester bond in this compound can be hydrolyzed in biological systems, releasing the active compounds (undecanol and hexanoic acid) at the target site .

Comparison with Similar Compounds

Comparison with Structurally Similar Esters

Ethyl Hexanoate (Ethyl Caproate)

  • Structure : C8H16O2, with a short ethyl group.
  • Properties :
    • Boiling point: ~167°C.
    • Solubility: 1.16 g/L in water; logP = 2.92 .
    • Volatility: High due to shorter chain.
  • Applications: Key flavor compound in alcoholic beverages (e.g., ginjosake, Luzhoulaojiao liquor), contributing apple-like notes . Used in perfumes and food flavorings.

Hexyl Acetate

  • Structure : C8H16O2, with a hexyl group.
  • Properties :
    • Boiling point: ~169°C.
    • Uses: Industrial manufacturing and laboratory applications .
  • Comparison: Longer chain than ethyl hexanoate, leading to lower volatility and stronger fruity notes.

Allyl Hexanoate

  • Structure : C9H16O2, with an allyl group.
  • Properties :
    • Reactive due to the allyl group.
    • Applications: Used in polymers, adhesives, and fragrances .
  • Comparison : The allyl group enhances reactivity, making it suitable for industrial synthetics.

Diethyl Aminoethyl Hexanoate

  • Structure: Contains an aminoethyl group.
  • Applications: Intermediate in pharmaceuticals and specialty chemicals, highlighting how functional groups (e.g., amino) expand utility .

Key Differences in Physicochemical Properties

Property Ethyl Hexanoate Hexyl Acetate Allyl Hexanoate Undecyl Hexanoate (Inferred)
Molecular Weight 144.21 g/mol 144.21 g/mol 156.22 g/mol 270.45 g/mol
Boiling Point ~167°C ~169°C ~195°C >250°C (estimated)
logP (Hydrophobicity) 2.92 3.1 3.5 ~6.0 (predicted)
Primary Applications Flavors, beverages Industrial uses Polymers, fragrances Surfactants, long-lasting aromas

Notes:

  • This compound’s longer undecyl chain increases molecular weight and hydrophobicity, reducing water solubility and volatility. This makes it suitable for sustained-release fragrances or surfactant formulations (e.g., undecyl glucoside derivatives ).

Research Findings and Industrial Relevance

  • Ethyl hexanoate is critical in high-quality sake production, synthesized at lower temperatures in fermentation .
  • Hexyl decanoate and hexyl isobutyrate () share similar esterification mechanisms but differ in flavor profiles due to branching and chain length.
  • Undecyl glucoside () demonstrates how undecyl chains enhance surfactant properties, suggesting this compound could stabilize emulsions in cosmetics.

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